molecular formula C6H15P B1624341 Tert-butyldimethylphosphine CAS No. 32376-17-3

Tert-butyldimethylphosphine

Cat. No.: B1624341
CAS No.: 32376-17-3
M. Wt: 118.16 g/mol
InChI Key: ZBTYGZQHPMJJFS-UHFFFAOYSA-N
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Description

This structure imparts significant steric bulk and moderate electron-donating properties, making it valuable in coordination chemistry and catalysis.

Properties

IUPAC Name

tert-butyl(dimethyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P/c1-6(2,3)7(4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTYGZQHPMJJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463247
Record name TERT-BUTYLDIMETHYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32376-17-3
Record name TERT-BUTYLDIMETHYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Electronic Properties

The steric and electronic profiles of tert-butyl-substituted phosphines vary significantly based on substituents. Below is a comparative analysis:

Compound CAS Number Molecular Formula Molecular Weight Substituents Steric Bulk Electronic Nature
Tert-butyldimethylphosphine - C₆H₁₅P 118.16 g/mol tert-butyl, 2 methyl High Moderate electron-donating
Tert-butyldiisopropylphosphine 51567-05-6 C₁₀H₂₃P 174.26 g/mol tert-butyl, 2 isopropyl Very high Weak electron-donating
Tert-butyldiphenylphosphine 6002-34-2 C₁₆H₁₉P 242.30 g/mol tert-butyl, 2 phenyl Moderate Strong π-accepting
Tert-butyldichlorophosphine 13716-10-4 C₄H₉Cl₂P 175.00 g/mol tert-butyl, 2 chlorine Low Electrophilic
Di(tert-butyl)(phenyl)phosphine 32673-25-9 C₁₄H₂₃P 210.31 g/mol 2 tert-butyl, 1 phenyl High Balanced donor/acceptor

Key Observations :

  • Steric Effects : Tert-butyldiisopropylphosphine exhibits the highest steric bulk due to its branched isopropyl groups, which hinder ligand coordination in catalytic systems . In contrast, tert-butyldichlorophosphine has low steric hindrance, enabling reactivity in electrophilic substitutions .
  • Electronic Effects : Phenyl groups in tert-butyldiphenylphosphine enhance π-backbonding, making it suitable for stabilizing electron-deficient metal centers . Chlorine substituents in tert-butyldichlorophosphine increase electrophilicity, favoring its use in synthetic transformations .
Physical Properties and Stability
Compound Physical State Solubility Air Sensitivity
This compound Liquid (inferred) Organic solvents Highly air-sensitive
Tert-butyldiisopropylphosphine Liquid THF, toluene Moderate
Tert-butyldiphenylphosphine Solid Dichloromethane, ether Low
Tert-butyldichlorophosphine Liquid Reacts with protic solvents High
This compound borane Powder 2-methyltetrahydrofuran Stable under air

Notes:

  • Air sensitivity correlates with substituent electronegativity. Chlorine-containing derivatives (e.g., tert-butyldichlorophosphine) are highly reactive, requiring inert handling .
  • Borane adducts (e.g., this compound borane) enhance stability, enabling safer storage and transport .

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